molecular formula C11H15NS B14619034 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)ethane-1-thiol CAS No. 61014-37-7

2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)ethane-1-thiol

Cat. No.: B14619034
CAS No.: 61014-37-7
M. Wt: 193.31 g/mol
InChI Key: BTZRRBNQWLWEPY-UHFFFAOYSA-N
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Description

2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)ethane-1-thiol is a compound that belongs to the class of tetrahydroisoquinolines Tetrahydroisoquinolines are a significant group of compounds due to their presence in various natural products and their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)ethane-1-thiol can be achieved through several synthetic routes. One common method involves the N-alkylation of benzyl amines with halo acetophenones . Another approach is the multicomponent reaction involving the C(1)-functionalization of tetrahydroisoquinolines . This method is advantageous due to its ability to generate molecular diversity and complexity, improving atom economy, selectivity, and yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthetic methodologies are often employed to enhance the efficiency and environmental friendliness of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)ethane-1-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the thiol group and the tetrahydroisoquinoline scaffold.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidants like hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP) for oxidation reactions . Reduction reactions often involve the use of reducing agents such as sodium borohydride (NaBH₄). Substitution reactions can be facilitated by nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce the corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)ethane-1-thiol involves its interaction with molecular targets and pathways within biological systems. The compound can form iminium ions through reactions with aldehydes, ketones, or imines, which can then isomerize to more stable forms . These interactions can modulate various biological processes, contributing to the compound’s observed effects.

Comparison with Similar Compounds

2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)ethane-1-thiol can be compared with other tetrahydroisoquinoline derivatives:

The uniqueness of this compound lies in its thiol group, which imparts distinct chemical reactivity and potential biological activities.

Properties

CAS No.

61014-37-7

Molecular Formula

C11H15NS

Molecular Weight

193.31 g/mol

IUPAC Name

2-(1,2,3,4-tetrahydroisoquinolin-1-yl)ethanethiol

InChI

InChI=1S/C11H15NS/c13-8-6-11-10-4-2-1-3-9(10)5-7-12-11/h1-4,11-13H,5-8H2

InChI Key

BTZRRBNQWLWEPY-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=CC=CC=C21)CCS

Origin of Product

United States

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